(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral compound that contains an amino group, a chlorinated pyridine ring, and a hydroxyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL typically involves the following steps:
Starting Materials: The synthesis may start with a chlorinated pyridine derivative.
Amination: Introduction of the amino group can be achieved through nucleophilic substitution reactions.
Chiral Resolution: The chiral center can be introduced using chiral catalysts or by starting with chiral precursors.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or the amino group.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atom could yield various substituted pyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds like (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL can be used as ligands in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.
Receptor Binding: It may bind to specific receptors in biological systems, influencing various physiological processes.
Medicine
Drug Development: The compound could be a lead compound in the development of new pharmaceuticals.
Therapeutic Agents: It may have potential as a therapeutic agent for treating certain diseases.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Agriculture: It may have applications as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-bromo(2-pyridyl))propan-1-OL: Similar structure with a bromine atom instead of chlorine.
(3S)-3-Amino-3-(5-fluoro(2-pyridyl))propan-1-OL: Similar structure with a fluorine atom instead of chlorine.
(3S)-3-Amino-3-(5-methyl(2-pyridyl))propan-1-OL: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL lies in its specific substitution pattern and chiral center, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom may also affect its electronic properties and interactions with other molecules.
Properties
Molecular Formula |
C8H11ClN2O |
---|---|
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-chloropyridin-2-yl)propan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
InChI Key |
RYKKMPYHBHEINL-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=NC=C1Cl)[C@H](CCO)N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.